3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-10-11(2)26-15-16(22-18(26)24(10)7-8-27)23(3)19(29)25(17(15)28)9-12-13(20)5-4-6-14(12)21/h4-6,27H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPMEHSWBVCNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered attention for their potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets and its implications in pharmacology.
- Molecular Formula : C22H25ClFN5O2
- Molecular Weight : 445.92 g/mol
- IUPAC Name : 3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Research indicates that this compound exhibits significant activity as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor . These mechanisms are crucial in modulating neurotransmitter systems and have implications for treating various neuropsychiatric disorders.
Antidepressant and Anxiolytic Effects
A study examined the effects of derivatives of imidazo[2,1-f]purine on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase enzymes (PDE4B and PDE10A). The findings suggested that these compounds could act as potential antidepressants and anxiolytics. Specifically, certain derivatives demonstrated higher affinity for serotonin receptors and exhibited significant antianxiety effects in animal models compared to standard treatments like diazepam .
In Vitro Studies
In vitro evaluations have shown that the compound can inhibit phosphodiesterase activity, which is linked to increased levels of cyclic AMP (cAMP) in cells. This elevation can enhance neurotransmitter signaling pathways associated with mood regulation. The lipophilicity and metabolic stability of the compound were assessed using micellar electrokinetic chromatography (MEKC), indicating favorable properties for drug development .
Case Study 1: Antidepressant Activity
In a forced swim test (FST) conducted on mice, a derivative of this compound exhibited pronounced antidepressant-like effects at a dose of 2.5 mg/kg. This effect was attributed to its ability to enhance serotonergic signaling through 5-HT receptor modulation .
Case Study 2: Phosphodiesterase Inhibition
Another study investigated the inhibition of PDE enzymes by this compound. Results indicated that it selectively inhibited PDE4B and PDE10A with IC50 values suggesting moderate potency. Such inhibition is beneficial in conditions like depression and anxiety disorders where cAMP signaling is disrupted .
Data Tables
| Biological Activity | Target | IC50 (μM) | Effect |
|---|---|---|---|
| PDE4B Inhibition | Phosphodiesterase 4B | 15 | Modulates cAMP levels |
| PDE10A Inhibition | Phosphodiesterase 10A | 20 | Enhances neurotransmitter signaling |
| 5-HT1A Affinity | Serotonin receptor | 30 | Potential antidepressant activity |
| 5-HT7 Affinity | Serotonin receptor | 25 | Anxiolytic potential |
Scientific Research Applications
Pharmacological Properties
1.1 Mechanism of Action
This compound acts on the purinergic signaling pathways, which are crucial for various physiological processes including immune responses and inflammation. Research indicates that modulation of purinergic receptors can influence cellular functions such as proliferation and apoptosis, making this compound a candidate for therapeutic interventions in diseases characterized by dysregulated purinergic signaling .
1.2 Anticancer Activity
Recent studies have shown that compounds similar to 3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit promising anticancer properties. They have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The imidazo[2,1-f]purine scaffold has been recognized for its potential in targeting specific cancer pathways .
Drug Development
2.1 Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that yield derivatives with enhanced pharmacological profiles. For instance, modifications to the benzyl and hydroxyethyl groups can significantly alter the compound's efficacy and selectivity towards specific biological targets. This adaptability makes it a valuable candidate for further drug development efforts aimed at creating more effective treatments with fewer side effects .
2.2 Clinical Trials
While specific clinical trials directly involving this compound may be limited, related compounds within the imidazo[2,1-f]purine class have undergone various phases of clinical testing for conditions such as anxiety disorders and sleep disturbances due to their sedative properties. The potential of this compound to act as a sedative or anxiolytic agent is an area of ongoing research .
Case Studies
3.1 Case Study: Antitumor Efficacy
In a recent study published in Cancer Research, researchers investigated the effects of a closely related imidazo[2,1-f]purine compound on breast cancer cells. The study demonstrated that treatment with this class of compounds led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This finding underscores the potential application of 3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in oncology .
3.2 Case Study: Neurological Applications
Another case study explored the use of imidazo[2,1-f]purines in neuropharmacology. The compound was tested for its ability to modulate G protein-coupled receptors (GPCRs), which play a crucial role in neurotransmission and neuroprotection. Results indicated that these compounds could enhance neuroprotective signaling pathways, suggesting their utility in treating neurodegenerative diseases .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Key Differences :
- Substitution at position 3: 4-fluorobenzyl vs. 2-chloro-6-fluorobenzyl in the target compound.
- Substitution at position 8: 2-hydroxyphenyl vs. 2-hydroxyethyl .
- Molecular Properties: Property Value Molecular formula C₂₃H₂₀FN₅O₃ Average mass 433.443 g/mol Monoisotopic mass 433.155018 Da
- The 2-hydroxyphenyl substituent introduces aromatic π-π stacking interactions, which are absent in the target compound’s 2-hydroxyethyl group .
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Compound 5)
- Key Differences: Position 8 substituent: A dihydroisoquinolinyl-butyl chain replaces the 2-hydroxyethyl group. Additional 6,7-dimethoxy groups on the isoquinoline moiety.
- Biological Activity: Demonstrates inhibitory activity against phosphodiesterase 4B1 (PDE4B1) and PDE10A, enzymes linked to neurodegenerative and psychiatric disorders.
- Structural Insights: The dihydroisoquinolinyl moiety enhances lipophilicity and CNS penetration compared to the hydrophilic 2-hydroxyethyl group in the target compound.
3-(2-Chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Key Differences :
- Position 8 substituent: Furan-2-ylmethyl vs. 2-hydroxyethyl .
- Saturation: 7,8-Dihydro core vs. fully unsaturated in the target compound.
- Functional Implications: The furan-2-ylmethyl group introduces heteroaromaticity, which may affect electron distribution and binding to ATP-dependent targets.
Research Findings and Data Tables
Table 1: Structural and Molecular Comparison
*Data unavailable in provided evidence.
Table 2: Substituent Impact on Pharmacological Properties
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires a systematic approach:
- Reaction Conditions: Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst) and identify critical parameters. Statistical methods minimize experimental runs while maximizing data robustness .
- Purification Techniques: Column chromatography (as in ) or recrystallization can isolate the compound from byproducts. Monitor purity via HPLC or LC-MS .
- Byproduct Analysis: Employ tandem mass spectrometry (MS/MS) to trace impurities and adjust reaction stoichiometry or quenching steps .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural Confirmation:
- Stability Assessment:
Advanced: How can computational modeling be integrated with experimental data to predict this compound’s reactivity or interactions?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model reaction mechanisms, such as nucleophilic substitution at the chlorofluorobenzyl group. Tools like Gaussian or ORCA validate transition states .
- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior, particularly for the hydrophobic imidazopurine core .
- Machine Learning (ML): Train models on existing reaction datasets (e.g., aryl halide reactivity from ) to forecast optimal conditions for functionalization .
Advanced: How can researchers resolve contradictions in observed biological activity or reactivity across different experimental setups?
Methodological Answer:
- Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to rule out assay-specific artifacts .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Bayesian inference) to identify confounding variables (e.g., solvent polarity, buffer pH) in divergent datasets .
- Mechanistic Probes: Use isotopic labeling (, ) or kinetic isotope effects (KIE) to clarify reaction pathways and reconcile conflicting kinetic data .
Basic: What are the critical safety protocols for handling this compound during laboratory-scale synthesis?
Methodological Answer:
- Exposure Mitigation: Use inert-atmosphere techniques (glovebox/Schlenk line) to handle moisture-sensitive intermediates (e.g., chlorofluorobenzyl groups) .
- Personal Protective Equipment (PPE): Wear flame-resistant lab coats and static-safe gloves to prevent ignition of volatile solvents (e.g., THF, dichloromethane) .
- Waste Management: Quench reactive residues (e.g., excess alkylating agents) with aqueous sodium thiosulfate before disposal .
Advanced: What strategies are recommended for elucidating the reaction mechanism of this compound’s functionalization?
Methodological Answer:
- Kinetic Profiling: Conduct time-resolved in-situ NMR or IR to track intermediate formation (e.g., imidazopurine ring opening) .
- Computational Feedback Loops: Integrate experimental kinetic data with MD simulations to refine proposed mechanisms (ICReDD methodology) .
- Isotope Labeling: Introduce -labeled methyl groups to trace regioselectivity in alkylation steps .
Basic: How can researchers assess the solubility and formulation compatibility of this compound for in vitro studies?
Methodological Answer:
- Solvent Screening: Use Hansen solubility parameters (HSPs) to identify compatible solvents (e.g., DMSO for stock solutions, PEG for aqueous delivery) .
- Partition Coefficient (LogP): Measure via shake-flask method or predict via software (e.g., ChemAxon) to guide formulation design .
Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer:
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., ReactIR) to detect enantiomeric shifts during large-scale reactions .
- Catalyst Optimization: Screen chiral catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity under scalable conditions (e.g., flow chemistry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
